Product packaging for Cetoxime(Cat. No.:CAS No. 25394-78-9)

Cetoxime

Cat. No.: B1242434
CAS No.: 25394-78-9
M. Wt: 255.31 g/mol
InChI Key: GOAZMLKQUGCOPO-UHFFFAOYSA-N
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Description

Contextualization within Cephalosporin (B10832234) Chemistry Research

Cephalosporins, derived from the mold Cephalosporium acremonium, represent a major class of antibiotics. dergipark.org.tr Research in cephalosporin chemistry has focused on structural modifications to enhance their antibacterial spectrum, improve pharmacokinetic properties, and overcome resistance mechanisms. Cefotaxime (B1668864) emerged from this research as a compound with improved activity against a wider range of Gram-positive and Gram-negative bacteria compared to earlier generations. nih.govnih.govjlabphy.org Its development marked a significant step in the evolution of β-lactam antibiotics, particularly in conferring resistance to certain beta-lactamase enzymes produced by bacteria. patsnap.comnih.gov

Evolution of Cefotaxime as a Subject of Academic Inquiry

Synthesized in 1976 and introduced for commercial use in 1980, Cefotaxime quickly became a focal point for academic research. nih.govwikipedia.org Early studies focused on its synthesis and chemical properties. oup.com The challenge of preparing the pure syn side-chain precursor was a significant chemical problem that spurred research into efficient synthesis methods. oup.com Subsequent research delved into its mechanism of action, investigating its interaction with bacterial penicillin-binding proteins (PBPs). nih.govnih.gov As bacterial resistance emerged, research expanded to understand the mechanisms of resistance to cefotaxime, including hydrolysis by beta-lactamases and alterations in PBPs. rxlist.com More recent academic inquiry has explored novel applications, such as using cefotaxime in the synthesis of nanomaterials for potential drug delivery systems. nih.govmdpi.com

Scope and Significance of Cefotaxime in Chemical and Biological Research Paradigms

Cefotaxime holds significant scope in both chemical and biological research. Chemically, its synthesis pathways and the role of its specific functional groups (like the methoxyimino and aminothiazole moieties) in its activity and stability are subjects of ongoing investigation. oup.comrjpbcs.com Research into its degradation products and impurities, such as dimers and trimers, is also important for quality control and understanding potential biological implications. frontiersin.orgresearchgate.net In biological research, cefotaxime serves as a tool to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. patsnap.comnih.gov Its interaction with PBPs, particularly PBP III, is a key area of study. patsnap.com Furthermore, cefotaxime has been utilized in studies investigating the penetration of antibiotics into various tissues, including the central nervous system, which is relevant for treating infections like meningitis. mims.comnih.gov Research also explores its potential in combination therapies and novel delivery systems to enhance its efficacy and overcome resistance. nih.govmdpi.com

Detailed Research Findings

Research on Cefotaxime has provided detailed insights into its chemical behavior and biological interactions. Studies have focused on optimizing its synthesis, understanding its stability under various conditions, and elucidating its precise mechanism of action at the molecular level.

Synthesis Research

The synthesis of Cefotaxime typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a reactive derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. researchgate.netrjpbcs.com Early methods faced challenges in obtaining the pure syn isomer of the side chain. oup.com Research has led to more efficient procedures, such as using S-benzothiazole-2-yl(2-amino-thiazolyl)(methoxyimono)thioacetate (MAEM) as a key reactant. rjpbcs.comresearchgate.net Studies have explored different solvents and reaction conditions to optimize yield and purity. For instance, research has shown that using food-grade ethanol (B145695) as a solvent can achieve high yields and purity in the synthesis of cefotaxime sodium. rjpbcs.com

Reactant 1Reactant 2Catalyst (Example)Solvent (Example)Reaction Time (Example)Yield (Example)Purity (Example)Source
7-aminocephalosporanic acidS-benzothiazol-2-yl(2-amino-4-thiazolyl) (methoxyimino) thioacetate (B1230152) (MAEM)TEA (1%)Ethanol10 minutes97.11%99.10% rjpbcs.com
7-aminocephalosporanic acidMAEMNot specifiedNot specified1 hour95%High researchgate.net

Note: Data compiled from cited research findings; specific conditions and results may vary depending on the study.

Chemical Properties and Stability Studies

Cefotaxime sodium is a crystalline powder that is soluble in water. chemicalbook.com Its stability has been a subject of research to understand its shelf life and behavior in different formulations and conditions. Studies using techniques like High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) have investigated the degradation kinetics of cefotaxime. researchgate.netresearchgate.net Factors such as temperature and pH influence its stability. researchgate.netresearchgate.net For example, research indicates that cefotaxime sodium solutions can maintain adequate stability for a certain period at different temperatures and concentrations. researchgate.netresearchgate.net

TemperatureConcentration (Example)Stability Duration (Example)Reference
5°C100 mg/mlUp to 5 days researchgate.netresearchgate.net
25°C (Room Temperature)100 mg/mlUp to 24 hours researchgate.netresearchgate.net
45°C100 mg/ml2 hours researchgate.netresearchgate.net

Note: Stability can be influenced by various factors including concentration, solvent, and presence of other substances. The data above represents findings from specific studies.

Degradation products, including dimers and trimers, can form, and research has focused on their isolation, characterization, and control. frontiersin.org The chemical structure of the cefotaxime dimer has been investigated, and the polymerization sites and stereoscopic configuration of the trimer impurity have been validated. frontiersin.org

Mechanism of Action Research

Research has established that Cefotaxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. nih.govpatsnap.comnih.gov It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the cross-linking of peptidoglycan chains, a crucial step in cell wall formation. patsnap.comnih.gov Cefotaxime demonstrates high affinity for certain PBPs, particularly PBP Ib and PBP III. nih.govnih.gov By inhibiting these proteins, cefotaxime weakens the bacterial cell wall, leading to cell lysis and death. patsnap.comnih.gov

A key chemical feature contributing to cefotaxime's mechanism and its resistance to some beta-lactamases is the presence of the oxyimino group in its structure. patsnap.com This group hinders the hydrolysis of the beta-lactam ring by certain beta-lactamase enzymes, thereby preserving the antibiotic's activity. patsnap.com

Research on Interactions and Novel Applications

Research has explored the interactions of cefotaxime with other substances and its potential in novel applications. Studies have investigated its compatibility with various intravenous solutions. Furthermore, research is being conducted on incorporating cefotaxime into nanomaterials, such as functionalized mesoporous silica (B1680970) and gold nanoparticles, to develop sustained-release drug delivery systems and potentially enhance antibacterial activity against resistant strains. nih.govmdpi.com These studies involve characterizing the resulting composite materials using techniques like UV-Visible spectroscopy, FTIR, TEM, and DLS to understand the loading and release profiles of cefotaxime. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N3O B1242434 Cetoxime CAS No. 25394-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25394-78-9

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-(N-benzylanilino)-N'-hydroxyethanimidamide

InChI

InChI=1S/C15H17N3O/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,19H,11-12H2,(H2,16,17)

InChI Key

GOAZMLKQUGCOPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)CN(C/C(=N/O)/N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Cefotaxime

Chemoenzymatic and Chemical Synthetic Routes for Cefotaxime (B1668864) Core Structure

The synthesis of the cefotaxime core structure primarily revolves around the modification of 7-aminocephalosporanic acid (7-ACA), a key intermediate in the production of many cephalosporin (B10832234) antibiotics. 7-ACA itself is often obtained through the chemoenzymatic hydrolysis of cephalosporin C. rjpbcs.comwikipedia.org

Condensation Reactions with Precursors (e.g., 7-Aminocephalosporanic Acid Derivatives)

A central step in cefotaxime synthesis involves the acylation of 7-ACA (or its derivatives) with a suitable side-chain precursor. This precursor typically contains the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid moiety, which is crucial for cefotaxime's activity. researchgate.netoup.com

Various methods have been reported for this condensation reaction. One common approach involves the direct coupling of 7-ACA with an activated form of the side-chain acid. rjpbcs.com For instance, the reaction between 7-ACA and the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM) is a frequently used method, often carried out in organic solvents like dichloromethane (B109758) or acetonitrile (B52724) with the addition of a base such as triethylamine. rjpbcs.comresearchgate.netnih.govgoogle.com This reaction can proceed rapidly, achieving high yields under mild conditions. researchgate.netnih.gov

Another strategy involves the activation of the carboxylic acid side chain using coupling reagents, followed by condensation with silylated 7-ACA. asianpubs.org For example, 4-toluenesulfonyl chloride has been employed as a coupling reagent to form a mixed anhydride (B1165640) with the side-chain acid, which then reacts with 7-ACA. lookchem.comlookchem.comacs.org Protecting groups are sometimes employed on the active functionalities of 7-ACA, such as amino and carboxyl groups, using silylation reagents, before the condensation reaction. google.com

Research has explored different reaction conditions, catalysts, and solvents to optimize the yield and purity of cefotaxime acid. For example, studies have investigated the effect of the amount of catalyst, acid, and solvent on the synthesis yield. rjpbcs.com

Thioester Reactant Utilization in Cefotaxime Synthesis

The use of thioester reactants, particularly the 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM), is a prominent method for introducing the characteristic side chain onto the 7-ACA core. rjpbcs.comresearchgate.netnih.gov This thioester is a commercially available reagent that facilitates the acylation of 7-ACA. rjpbcs.comresearchgate.net The reaction typically involves the reaction of 7-ACA with the thioester in an organic solvent, often in the presence of a base or catalyst. rjpbcs.comresearchgate.netgoogle.com This method is favored in industrial synthesis due to its efficiency. rjpbcs.comlookchem.comlookchem.com The reaction yields cefotaxime acid, with 2-mercaptobenzothiazole (B37678) recovered as a side product. researchgate.netnih.gov

Synthesis and Characterization of Cefotaxime Derivatives

Cefotaxime's structure offers several sites for chemical modification, leading to the synthesis of various derivatives. These modifications are often undertaken to explore changes in chemical reactivity, coordination behavior, and potential biological activities.

Preparation of Schiff Base Derivatives

Schiff bases derived from cefotaxime are synthesized through the condensation reaction between the amino group of cefotaxime and an aldehyde or ketone. scirp.orgresearchgate.net This reaction typically involves refluxing cefotaxime with the appropriate carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often with the addition of a catalyst like glacial acetic acid. scirp.orgscirp.org

Studies have reported the synthesis of Schiff base derivatives by reacting cefotaxime with various aromatic aldehydes, including piperonal, 2-hydroxy-1-naphthaldehyde, 4-hydroxy-3-methoxybenzaldehyde, 3,4-dihydroxybenzaldehyde, and p-phthaldehyde. researchgate.netuobasrah.edu.iq The resulting Schiff bases are characterized using spectroscopic techniques such as IR, ¹H NMR, and elemental analysis to confirm their structures. scirp.orgresearchgate.netuobasrah.edu.iq

Formation of Metal Complexes with Cefotaxime as a Ligand

Cefotaxime can act as a ligand, forming complexes with various metal ions. This coordination typically involves functional groups within the cefotaxime molecule, such as the lactam carbonyl, the carboxylate group, and the nitrogen atom of the thiazole (B1198619) ring or the amino group. researchgate.netnih.gov Cefotaxime has been reported to act as a bidentate ligand, coordinating through the lactam carbonyl (C=O) and the carboxylate group (COO⁻) when forming complexes with certain metal ions. researchgate.net It can also exhibit tridentate or even tetradentate behavior depending on the metal ion and reaction conditions. nih.gov

Metal complexes of cefotaxime have been synthesized with both transition and non-transition metal ions, including Mg(II), Ca(II), Sr(II), Ba(II), Zn(II), Pb(II), Ce(III), Co(II), Ni(II), Cu(II), Cr(III), Mn(II), Fe(III), and Se(IV). researchgate.netnih.govresearchgate.netscispace.commdpi.com These complexes are synthesized by reacting cefotaxime (often as the sodium salt) with the corresponding metal salts in a suitable solvent, such as ethanol or methanol. researchgate.netresearchgate.netnih.gov

Characterization of these metal complexes is performed using a range of analytical and spectroscopic techniques, including elemental analysis, conductivity measurements, IR spectroscopy, UV-Vis spectroscopy, thermal analysis (TG/DTA), ¹H NMR, and Powder XRD. scirp.orgresearchgate.netresearchgate.netscispace.commdpi.comnih.gov These studies provide insights into the stoichiometry of the metal-ligand interaction (e.g., 2:1 metal-to-ligand ratio) and the proposed geometries of the complexes, which can be tetrahedral or octahedral, among others. scirp.orgresearchgate.netresearchgate.netscispace.commdpi.comnih.gov Shifts in characteristic IR and UV-Vis absorption bands upon complex formation indicate the involvement of specific functional groups in coordination. researchgate.netnih.gov

Structural Modifications for Exploring Chemical Reactivity and Interactions

Beyond Schiff base formation and metal complexation, other structural modifications of cefotaxime are explored to understand and alter its chemical reactivity and interactions. This includes modifications aimed at enhancing its stability, altering its pharmacokinetic properties, or developing conjugates with other molecules.

One area of modification involves the introduction of new functional groups onto the cefotaxime structure. For instance, click chemistry has been explored to introduce 1,2,3-triazole moieties into cefotaxime, aiming to create dual-action antibiotics with enhanced activity against resistant strains. digitellinc.com This involves modifying a specific part of the cefotaxime structure to allow for the click reaction. digitellinc.com

Another aspect of structural modification relates to understanding the inherent reactivity of the β-lactam ring, which is central to cefotaxime's antibacterial activity. The chemical reactivity of β-lactam antibiotics is influenced by the geometry at the β-lactam nitrogen and the degree of ring strain. frontiersin.org Modifications can impact the stability of this crucial ring structure.

Furthermore, biocatalytic methods are being investigated for the derivatization of cephalosporin antibiotics like cefotaxime. For example, halogenase enzymes have been used to achieve the bromination of cefotaxime, demonstrating the potential for enzymatic modification of the cephalosporin core. nih.gov This highlights alternative routes for introducing structural variations.

The formation of salts, such as cefotaxime sodium, is also a significant chemical transformation, primarily done to improve water solubility for administration. fishersci.carjpbcs.comgoogle.com The process involves reacting cefotaxime acid with a sodium source, such as sodium-2-ethylhexanoate, in a suitable solvent system, followed by crystallization. rjpbcs.comgoogle.com Different crystalline forms of the sodium salt exist, with the D form being noted for its stability. oup.com

Process Development and Optimization in Cefotaxime Synthesis Research

Process development and optimization in cefotaxime synthesis research focus on enhancing reaction conditions, improving yields, reducing reaction times, and developing more environmentally friendly procedures. The amidation reaction between 7-ACA and the activated side-chain precursor is a critical step that has been subject to significant optimization efforts. acs.orgresearchgate.net

Studies have investigated the use of different coupling reagents and solvent systems. For example, the use of 4-toluenesulfonyl chloride as a coupling reagent in combination with methanol or ethyl acetate (B1210297) as a solvent component has been explored. researchgate.net This approach can facilitate product purification and has shown high yields (82–95%) for related cephalosporin antibiotics. researchgate.net

Optimization of batch processes for cefotaxime synthesis has been described, alongside the development of continuous flow processes. acs.orgresearchgate.net Continuous flow systems offer several advantages over traditional batch methods, including improved heat and mass transfer, shorter reaction times, and enhanced safety due to better heat dissipation for exothermic reactions. acs.orgresearchgate.net Studies have shown that continuous processes can achieve higher space-time yields and operate at more convenient temperatures compared to batch synthesis. acs.orgresearchgate.netnih.gov For instance, a continuous flow process for cefotaxime synthesis using 7-ACA and (Z)-(2-aminothiazol-4-yl)-methoxyiminoacetic acid with 4-toluenesulfonyl chloride achieved an 81% productive conversion in 1 minute at -10 °C, whereas the batch process required 30 minutes at -30 °C. researchgate.netnih.gov This highlights the potential for significant energy savings and increased efficiency with continuous flow methodologies. researchgate.netnih.gov

Research also focuses on optimizing the conversion of cefotaxime acid to its sodium salt, which is the form commonly used. An efficient procedure for synthesizing cefotaxime sodium from cefotaxime acid using sodium-2-ethylhexanoate as the sodium source in ethanol has been developed. rjpbcs.comrjpbcs.com Optimization of this process involved studying the mole ratio of reactants, temperature, reaction time, and the amount of solvent used for crystallization. rjpbcs.comrjpbcs.com Optimal conditions using a mole ratio of cefotaxime acid to sodium-2-ethylhexanoate of 2:3 at room temperature for 10 minutes resulted in a high yield of 97.11% and purity of 99.10%. rjpbcs.com

Data from optimization studies often illustrate the impact of varying reaction parameters on yield and purity. While specific detailed data tables from synthesis optimization studies were not extensively available in the search results beyond yield percentages under certain conditions, the reported yields for different synthetic routes and conditions provide valuable insights into process efficiency.

Table 1: Comparative Synthesis Approaches and Reported Yields

Starting MaterialsCoupling ReagentConditionsReported YieldReference
7-ACA, MAEMThioester couplingRoom temperature, 1 hour95% researchgate.net
7-ACA, (Z)-ATMA4-Toluenesulfonyl chlorideBatch: -30 °C, 30 mins~74% (Batch) researchgate.netnih.gov
7-ACA, (Z)-ATMA4-Toluenesulfonyl chlorideFlow: -10 °C, 1 min80.9% researchgate.netnih.gov
Cefotaxime acid, Sodium-2-ethylhexanoateN/ARoom temperature, 10 mins, Ethanol (2:3 ratio)97.11% rjpbcs.com

Note: (Z)-ATMA refers to (Z)-(2-aminothiazol-4-yl)-methoxyiminoacetic acid. MAEM refers to the S-benzothiazol-2-yl thioester of (Z)-ATMA.

These research findings underscore the ongoing efforts to refine cefotaxime synthesis through the exploration of advanced methodologies and systematic process optimization, aiming for improved efficiency, sustainability, and product quality.

Molecular Mechanisms of Action and Biochemical Interactions of Cefotaxime

Interaction with Penicillin-Binding Proteins (PBPs) at the Molecular Level

Bacterial cell wall synthesis involves the cross-linking of peptidoglycan chains, a process catalyzed by PBPs, which possess transpeptidase activity. wikipedia.orgpatsnap.comnih.gov Cefotaxime (B1668864) inhibits this final transpeptidation step by binding to these essential enzymes. wikipedia.orgnih.gov

Specificity and Affinity for PBP Subtypes (e.g., PBP Ib, PBP III)

Cefotaxime demonstrates high affinity for specific PBP subtypes within the bacterial cell wall. Notably, it shows high affinity for PBP Ib and PBP III. drugbank.comnih.govnih.gov The interaction with these particular PBPs is crucial for its antibacterial effect. For instance, PBP-3 is considered a pivotal target for cefotaxime, being critical for the final stages of peptidoglycan synthesis. patsnap.com Studies have investigated the affinity of cefotaxime for PBPs in various bacterial species, including Bacteroides fragilis, where its affinity for the three identified PBPs was determined through in vitro competition experiments. nih.gov Research on Streptococcus pneumoniae has also explored how mutations in PBPs, such as PBP1A and PBP2X, can alter binding affinities for antibiotics like cefotaxime, contributing to resistance. frontiersin.org

Molecular Basis of Cell Wall Synthesis Inhibition

The inhibition of cell wall synthesis by cefotaxime occurs through the acylation of the active site serine residue of the PBPs. pnas.orgmicrobiologyresearch.org The beta-lactam ring of cefotaxime mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor, which is the natural substrate for PBPs. wikipedia.org Upon binding, the beta-lactam ring is opened, forming a stable covalent acyl-enzyme intermediate with the PBP. pnas.orgosti.gov This irreversible binding event inactivates the PBP, preventing it from catalyzing the transpeptidation reaction required for peptidoglycan cross-linking. patsnap.comontosight.aiformedium.com The resulting weakened cell wall is unable to withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. wikipedia.orgpatsnap.comnih.gov

Cefotaxime Stability and Hydrolysis Mechanisms Against β-Lactamases

A significant challenge to beta-lactam antibiotics is the production of beta-lactamase enzymes by bacteria, which can hydrolyze the beta-lactam ring, rendering the antibiotic inactive. microbiologyresearch.orgnih.gov Cefotaxime, as a third-generation cephalosporin (B10832234), possesses enhanced stability against many beta-lactamases compared to earlier generations. drugbank.comwikipedia.org

Structural Determinants of β-Lactamase Resistance

The increased stability of cefotaxime against beta-lactamases is attributed, in part, to its specific chemical structure. The presence of a syn-configuration of the methoxyimino moiety at the C-7 side chain is a key structural determinant that confers resistance to hydrolysis by many beta-lactamases. wikipedia.orgpatsnap.com This structural feature hinders the enzymatic attack on the beta-lactam ring. However, the emergence of extended-spectrum beta-lactamases (ESBLs), particularly the CTX-M type, poses a challenge, as these enzymes have evolved to efficiently hydrolyze cephalosporins like cefotaxime. nih.govnih.govnih.gov Research into the structural determinants of cefotaxime hydrolysis by CTX-M beta-lactamases has identified specific amino acid residues, both near and distant from the catalytic center, that are critical for this process. nih.govnih.govresearchgate.net For example, mutations in the (103)VNYN(106) loop and residues like Ala219Val have been shown to affect cefotaxime hydrolysis in CTX-M-1 beta-lactamase. nih.govnih.gov

Enzymatic Hydrolysis Pathways and Products

When cefotaxime is susceptible to beta-lactamase hydrolysis, the enzyme catalyzes the cleavage of the amide bond within the beta-lactam ring. microbiologyresearch.orgnih.gov This reaction typically proceeds through an acyl-enzyme intermediate, followed by deacylation involving a water molecule, leading to the release of the hydrolyzed, inactive product. pnas.orgmicrobiologyresearch.orgosti.gov Crystal structures of beta-lactamases in complex with hydrolyzed cefotaxime have provided insights into the molecular interactions during substrate recognition and product release. osti.govrcsb.org For instance, studies on the KPC-2 beta-lactamase have shown the binding mode of hydrolyzed cefotaxime in the active site, illustrating how the product is accommodated and subsequently released. osti.gov The primary product of cefotaxime hydrolysis by beta-lactamases is the opened beta-lactam ring compound, which lacks the strained structure necessary to acylate and inactivate PBPs.

Molecular Interactions with Non-Enzymatic Biological Targets

While the primary mechanism of action of cefotaxime involves the inhibition of bacterial cell wall synthesis through interaction with PBPs, research has also explored its potential interactions with other biological molecules. One area of investigation has been the interaction of cefotaxime with DNA. Studies utilizing spectroscopic, calorimetric, and molecular modeling techniques have indicated that cefotaxime can interact with calf thymus DNA. researchgate.net These studies suggest that cefotaxime binds to the minor groove of DNA, a process that appears to be spontaneous and not primarily driven by electrostatic interactions. researchgate.net Molecular modeling has supported the experimental findings, showing cefotaxime located within the curved contour of the minor groove. researchgate.net While this interaction has been observed, its biological significance in the context of cefotaxime's antibacterial activity and potential effects on host cells requires further elucidation. Additionally, cefotaxime has been noted to interact with human proteins such as Albumin and various solute carriers (e.g., Solute carrier family 22 member 6, Organic anion transporter 3), although the precise molecular details and implications of these interactions, beyond potential pharmacokinetic effects, are areas of ongoing research. drugbank.com

Compound NamePubChem CID
Cefotaxime5742673

Data Table: Affinity of Cefotaxime for Streptococcus pneumoniae PBPs frontiersin.org

PBP SubtypeEffect of nsSNPs on Cefotaxime Binding AffinityCorrelation with MIC Increase
PBP1ADecrease in binding affinityElevated MICs
PBP2XDecrease in binding affinityElevated MICs
PBP2BLess affected by nsSNPs in some isolatesVariable MIC increase

Cefotaxime-Nucleic Acid Binding Modes (e.g., DNA Groove Binding)

Research indicates that cefotaxime can interact with DNA. Spectroscopic and calorimetric studies, along with molecular modeling, suggest that cefotaxime binds to calf thymus DNA. researchgate.netnih.gov This binding is primarily characterized as groove binding, specifically within the minor groove of DNA. researchgate.netnih.gov

Molecular modeling studies have corroborated experimental findings, indicating that cefotaxime is situated within the curved contour of the DNA minor groove. researchgate.netnih.govresearchgate.net The binding process has been shown to be spontaneous, as indicated by a negative value for the Gibbs free energy change in calorimetric studies. researchgate.netnih.gov

While the primary target of cefotaxime is bacterial cell wall synthesis via PBPs, the investigation into its DNA binding provides a more comprehensive understanding of its potential interactions within biological systems. nih.govnih.govmims.comfishersci.cadrugbank.comrpicorp.com

Spectroscopic and Calorimetric Analysis of Biomolecular Interactions

Various spectroscopic and calorimetric techniques have been employed to analyze the interactions of cefotaxime with biomolecules, including DNA and proteins like serum albumin and beta-lactamases.

UV-vis spectroscopy has been used to confirm the formation of cefotaxime-DNA complexes and provide initial insights into the extent of interaction. researchgate.netnih.gov Changes in the UV absorption spectra of DNA upon the addition of cefotaxime indicate complex formation. researchgate.netnih.gov

Fluorescence spectroscopy has yielded values for binding constants and helped elucidate the mode of fluorescence quenching, which has been observed to be static in the interaction with DNA. researchgate.netnih.govresearchgate.net This suggests the formation of a stable complex between cefotaxime and DNA. researchgate.netnih.govresearchgate.net Fluorescence studies have also been used to investigate the interaction of cefotaxime with proteins like CTX-M-15 beta-lactamase, showing fluorescence quenching due to complex formation. frontiersin.orgrsc.org

Circular dichroism (CD) spectroscopy is a valuable tool for analyzing conformational changes in biomolecules upon ligand binding. CD spectra of DNA in the presence of cefotaxime have shown characteristics indicative of groove binding rather than intercalation. researchgate.netnih.gov Studies on the interaction of cefotaxime with proteins like transferrin and beta-lactamases have also utilized CD spectroscopy to assess changes in protein secondary structure, such as alterations in alpha-helical content. frontiersin.orgrsc.orgtsijournals.com

Calorimetric methods, particularly isothermal titration calorimetry (ITC), have been used to determine the thermodynamic parameters of cefotaxime's binding to biomolecules. researchgate.netnih.govnih.govresearchgate.netfortunejournals.com ITC provides information about the enthalpy, entropy, and Gibbs free energy changes associated with the binding process, revealing whether the interaction is spontaneous and the driving forces involved. researchgate.netnih.govgla.ac.uk For instance, ITC studies of cefotaxime-DNA interaction have shown a negative Gibbs free energy change, indicating a spontaneous process. researchgate.netnih.gov ITC has also been used to measure the binding affinity of cefotaxime to penicillin-binding protein 3 (PBP3) from Staphylococcus epidermidis, demonstrating high binding affinity. fortunejournals.com

Differential scanning calorimetry (DSC) has been applied to study the effect of cefotaxime on the thermal stability of proteins like serum albumin. nih.govresearchgate.net DSC provides quantitative data on changes in protein stability upon drug binding. nih.govresearchgate.net

Synchronous fluorescence spectroscopy has been employed to analyze the interaction between cefotaxime sodium and transferrin, revealing spectral characteristics that indicate static quenching and the generation of a new compound potentially formed by electrostatic forces. tsijournals.com

These spectroscopic and calorimetric approaches provide detailed insights into the binding mechanisms, affinities, and thermodynamic profiles of cefotaxime interactions with various biomolecules, complementing the understanding of its primary mode of action.

Here is a table summarizing some research findings related to cefotaxime's biomolecular interactions:

Biomolecule Interaction PartnerTechnique(s) UsedKey Finding(s)Source
Calf thymus DNAUV-vis, Fluorescence, CD, Thermal Denaturation, ITC, Molecular ModelingBinds to minor groove; spontaneous process; static quenching of fluorescence. researchgate.netnih.govresearchgate.net
Serum Albumin (BSA)ITC, DSC, Fluorescence, CDModerate affinity (order of 10⁴ M⁻¹); binding involves multiple interaction types; does not cause major conformational changes at tested conditions. nih.govresearchgate.net
TransferrinSynchronous Fluorescence, UV-vis, CDStatic quenching of fluorescence; potential new compound formation via electrostatic force; changes in alpha-helical structure. tsijournals.com
CTX-M-15 Beta-LactamaseFluorescence, CD, Enzyme KineticsInteracts and forms complex, causing fluorescence quenching; induces structural changes in the enzyme, affecting its hydrolytic efficiency. frontiersin.orgrsc.org
PBP3 (Staphylococcus epidermidis)ITC, X-ray CrystallographyHigh binding affinity (nM range); structural insights into complex formation. fortunejournals.com

Advanced Analytical Methodologies for Cefotaxime Research

Chromatographic Techniques for Separation and Characterization

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the analysis of cefotaxime (B1668864). Its versatility allows for the separation of the parent drug from its metabolites, degradation products, and other components in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Development and Optimization

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for cefotaxime analysis. unesp.br The development of a robust RP-HPLC method involves the careful selection and optimization of several key parameters to achieve the desired separation and detection characteristics. A typical RP-HPLC system for cefotaxime analysis consists of a C8 or C18 column, a mobile phase comprising a mixture of an aqueous buffer and an organic modifier, and a UV detector. jbclinpharm.orgrjptonline.org

The choice of the stationary phase is critical. C18 columns are frequently used, providing excellent retention and separation of cefotaxime and related compounds. rjptonline.org The mobile phase composition, a mixture of a buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (commonly acetonitrile (B52724) or methanol), is optimized to control the retention time and resolution of the analyte. jbclinpharm.orgrjptonline.org The pH of the aqueous buffer also plays a significant role in the chromatography of cefotaxime, influencing its ionization state and retention behavior. japsonline.com

Optimization of the flow rate of the mobile phase is essential for achieving a balance between analysis time and separation efficiency. japsonline.com Detection is most commonly performed using a UV detector, with the wavelength of maximum absorbance for cefotaxime typically falling in the range of 235 to 260 nm. wiserpub.comresearchgate.net

Method validation is a critical aspect of HPLC development, ensuring the reliability and reproducibility of the analytical data. Validation parameters, as per International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). jbclinpharm.orgrjptonline.org

Table 1: Examples of Optimized HPLC Parameters for Cefotaxime Analysis

ParameterCondition 1Condition 2Condition 3
Column SS Wakosil II-C8 (250 mm × 4.6 mm, 5 µm) jbclinpharm.orgZorbax C18 (250 × 4.6 mm, 5µm) rjptonline.orgVenusil XBP C8 (250 mm x 4.6 mm, 5 µm) japsonline.comresearchgate.net
Mobile Phase Ammonium acetate (B1210297) buffer (pH 6.8) and acetonitrile (85:15 v/v) jbclinpharm.orgPhosphate buffer (pH 7.4): acetonitrile (80:20 v/v) rjptonline.orgAcetonitrile and ammonium acetate buffer (pH 6.1) (15:65 v/v) japsonline.comresearchgate.net
Flow Rate 0.8 ml/min jbclinpharm.org1.2 ml/min rjptonline.org0.8 ml/min japsonline.comresearchgate.net
Detection Wavelength 252 nm jbclinpharm.org254 nm rjptonline.org235 nm japsonline.comresearchgate.net
Retention Time 5.47 min jbclinpharm.org6.580 ± 0.5 min rjptonline.orgNot specified
Linearity Range 10 to 70 µg/ml jbclinpharm.org10-50 µg/ml rjptonline.orgNot specified
LOD 0.3 µg/ml jbclinpharm.org0.100 µg/ml rjptonline.orgNot specified
LOQ 0.6 µg/ml jbclinpharm.org0.314 µg/ml rjptonline.orgNot specified

Green Chemistry Approaches in Chromatographic Analysis

In recent years, there has been a significant shift towards the development of environmentally friendly analytical methods, a concept known as Green Analytical Chemistry (GAC). ekb.eg In the context of cefotaxime analysis, this involves designing HPLC methods that minimize the use of hazardous solvents, reduce waste generation, and lower energy consumption. japsonline.comnih.gov

One of the key strategies in greening HPLC methods is the application of Quality by Design (QbD) and Design of Experiment (DoE) principles. japsonline.comresearchgate.net These approaches allow for a systematic optimization of chromatographic parameters, leading to the development of more robust and eco-friendly methods. japsonline.com By considering factors such as flow rate, mobile phase composition, and temperature, it is possible to achieve efficient separation while reducing solvent consumption and analysis time. japsonline.comnih.gov

The greenness of an analytical method can be assessed using various tools, including the Analytical Greenness metric (AGREE), the National Environmental Method Index (NEMI), and the Green Analytical Procedure Index (GAPI). japsonline.com These tools evaluate different aspects of the analytical procedure, such as the toxicity of the reagents used, the amount of waste generated, and the energy consumption, providing a quantitative measure of the method's environmental impact. japsonline.com Recent studies have demonstrated the development of HPLC methods for cefotaxime with improved AGREE scores, indicating a reduced environmental footprint compared to traditional methods. japsonline.com

Furthermore, the use of alternative solvents and mobile phase additives with lower toxicity is another important aspect of green chromatography. Research is ongoing to explore the use of more benign and sustainable solvents in the analysis of pharmaceuticals like cefotaxime.

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable tools in the study of cefotaxime, providing valuable information about its chemical structure, functional groups, and concentration in various samples.

UV-Visible and Infrared Spectroscopy in Cefotaxime Studies

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of cefotaxime. asianpubs.orgijpsonline.com The principle of this technique is based on the measurement of the absorption of light by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum. Cefotaxime exhibits a characteristic absorption maximum (λmax) in the UV region, which can be used for its quantitative determination. researchgate.net The λmax of cefotaxime can vary slightly depending on the solvent used, with reported values around 260 nm. researchgate.net The method is often based on the reaction of cefotaxime with a chromogenic reagent to produce a colored product that can be measured in the visible region. ijpsonline.com

Infrared (IR) spectroscopy is a powerful technique for the qualitative analysis of cefotaxime, providing a molecular fingerprint based on the vibrational frequencies of its functional groups. asianpubs.org The IR spectrum of cefotaxime shows characteristic absorption bands corresponding to the various structural features of the molecule. asianpubs.org For instance, the presence of the β-lactam ring is confirmed by a strong absorption band for the C=O stretching vibration. nih.gov

Table 2: Characteristic Infrared Absorption Bands of Cefotaxime

Functional GroupWavenumber (cm⁻¹)Reference
N-H stretching (symmetric and asymmetric)3346 and 3423 asianpubs.org
C=O stretching (β-lactam)1775 nih.gov
C=O stretching1759 and 1729 asianpubs.org
C=C and C=N stretching1649, 1610, and 1536 asianpubs.org
C-N stretching1342, 1281, and 1183 asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of cefotaxime and its related substances in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals to specific atoms within the molecule. researchgate.net

The ¹H NMR spectrum of cefotaxime provides detailed information about the chemical environment of each proton, including its chemical shift, integration (number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons). nih.govresearchgate.net For example, the signals for the methyl groups can be readily identified in the spectrum. nih.gov

2D NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between different atoms in the molecule. COSY experiments reveal proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These techniques are particularly valuable for the unambiguous assignment of all proton and carbon signals and for determining the structure of impurities and degradation products. researchgate.net

Table 3: Selected ¹H NMR Chemical Shift Assignments for Cefotaxime

Proton(s)Chemical Shift (δ, ppm)Reference
2CH₃1.851 nih.gov
S-CH₂3.127 nih.gov
NH₂7.459 nih.gov
COOH12 nih.gov

Mass Spectrometry (MS) in Cefotaxime and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of cefotaxime and its metabolites. icm.edu.pl When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex biological and environmental samples. magtechjournal.comiosrjournals.org

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules like cefotaxime, typically producing a protonated molecular ion [M+H]⁺. icm.edu.pliosrphr.org The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. iosrphr.org

Tandem mass spectrometry (MS/MS) is employed for structural elucidation and confirmation of the identity of cefotaxime and its metabolites. iosrjournals.org In an MS/MS experiment, the parent ion of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. icm.edu.pl The fragmentation pattern provides valuable structural information that can be used to identify the compound. icm.edu.pl This technique is particularly useful for identifying metabolites, which are often present at low concentrations in complex biological matrices. nih.gov For example, the desacetylcefotaxime (B1670277) is a known metabolite of cefotaxime. nih.gov

Electrochemical and Other Quantitative Analytical Methods

The quantification of cefotaxime in research settings is crucial for understanding its stability, degradation, and behavior in various matrices. Electrochemical methods, offering high sensitivity, rapid analysis, and cost-effectiveness, have been extensively developed for this purpose. Alongside these, capillary electrophoresis has emerged as a powerful separation technique for cefotaxime and its related compounds.

Voltammetric and Potentiometric Determinations

Electrochemical techniques based on voltammetry and potentiometry provide sensitive and selective means for the determination of cefotaxime. These methods rely on the electrochemical properties of the cefotaxime molecule, allowing for its quantification through the measurement of current or potential.

Voltammetric Methods

Voltammetry involves applying a potential to an electrode and measuring the resulting current. The electrooxidation of cefotaxime has been investigated using various types of electrodes. nih.gov A study on the anodic voltammetry of cefotaxime explored the use of glassy carbon (GC), platinum, and carbon paste electrodes in different supporting electrolytes and pH conditions. nih.gov It was observed that the nature of the electrode and the supporting electrolyte significantly influenced the voltammetric response. nih.gov An activated glassy carbon electrode in 0.2 M H3PO4 was found to be the most suitable for analytical purposes, yielding a calibration graph with two linear ranges: 2 x 10⁻⁵–1 x 10⁻⁴ M and 2 x 10⁻⁴–6 x 10⁻⁴ M. nih.gov

More recent research has focused on modifying electrode surfaces to enhance sensitivity and selectivity. A cefotaxime electrochemical sensor was developed using a glassy carbon electrode modified with graphene quantum dots and poly(arginine). electrochemsci.org This modified electrode increased the electron transfer rate, leading to a good linear relationship between the peak current and cefotaxime concentration in the ranges of 0.07–1 µM and 1–450 µM, with a low detection limit of 34 nM. electrochemsci.org Another approach utilized a zinc oxide nanorod modified glassy carbon electrode for the stripping voltammetric determination of cefotaxime, achieving a linear dynamic range from 300 ppb to 700 ppb and a lower limit of detection of 200 ppb. ingentaconnect.com The electrochemical behavior of cefotaxime has also been studied at the interface between two immiscible electrolyte solutions, which allowed for the determination of physicochemical parameters like the formal Galvani potential and diffusion coefficients, with limits of detection and quantification in the micromolar range. nih.gov

Interactive Data Table: Voltammetric Methods for Cefotaxime Determination

Electrode TypeSupporting Electrolyte/pHLinear Range(s)Limit of Detection (LOD)Reference
Activated Glassy Carbon0.2 M H₃PO₄2x10⁻⁵–1x10⁻⁴ M & 2x10⁻⁴–6x10⁻⁴ MNot Specified nih.gov
Graphene Quantum Dots/Poly(arginine)/GCENot Specified0.07–1 µM & 1–450 µM34 nM electrochemsci.org
Zinc Oxide Nanorod/GCENot Specified300–700 ppb200 ppb ingentaconnect.com
Macro- and µ-ITIESNot SpecifiedNot SpecifiedMicromolar range nih.gov

Potentiometric Methods

Potentiometry measures the potential difference between two electrodes to determine the concentration of an analyte. For cefotaxime, this has been achieved through the development of ion-selective electrodes (ISEs). A novel potentiometric sensor for the selective determination of cefotaxime sodium was developed using a polymeric membrane electrode incorporating tridodecyl methyl ammonium bromide as an anion exchanger. semanticscholar.org This sensor exhibited a near-Nernstian response with a slope of -53.65 mV/decade over a linear concentration range of 0.17–10 mM and a detection limit of 0.12 mM. semanticscholar.org

Another approach involved a potentiometric sensor based on a molecularly imprinted polymer (MIP) for cefotaxime sodium. abechem.com This sensor, particularly when the MIP was coated on graphite, demonstrated a wide linear response range from 3.0×10⁻⁷ to 1.0×10⁻² M with a slope of 57.9 mV/decade and a very low detection limit of 9.0×10⁻⁸ M. abechem.com Additionally, a direct titration method using 0.1 M NaOH with a combined glass pH electrode has been reported for the potentiometric determination of cefotaxime. researchgate.netelifesciences.org This method, employing the standard addition technique and Gran plot, showed a linear concentration range of 4.0 to 65.0 µg/mL with a lower limit of detection of 2.89 µg/mL. researchgate.netelifesciences.org

Interactive Data Table: Potentiometric Methods for Cefotaxime Determination

Sensor/Method TypeLinear RangeSlopeLimit of Detection (LOD)Reference
Polymeric Membrane Electrode (TDMAB)0.17–10 mM-53.65 mV/decade0.12 mM semanticscholar.org
Molecularly Imprinted Polymer (on graphite)3.0×10⁻⁷–1.0×10⁻² M57.9 mV/decade9.0×10⁻⁸ M abechem.com
Direct Titration (glass pH electrode)4.0–65.0 µg/mLNot Applicable2.89 µg/mL researchgate.netelifesciences.org

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of cefotaxime and other cephalosporins. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. Both capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC) have been utilized for cefotaxime research. nih.gov

One study compared CZE and MECC for the determination of cefotaxime and its metabolite, desacetylcefotaxime, in human plasma. nih.gov For CZE, a borate (B1201080) buffer at pH 9.2 was used, while MECC employed a phosphate buffer at pH 8.00 containing sodium dodecyl sulfate (B86663) (SDS) as a surfactant. nih.gov The MECC method was found to be superior in terms of simplicity, speed, precision, and sensitivity, with detection limits of about 1 mg/L for both cefotaxime and its metabolite. nih.gov

The electrophoretic behavior of ten cephalosporins, including cefotaxime, was characterized to develop a rapid CZE method for their simultaneous separation. nih.gov The optimal conditions were found to be a buffer solution of 25 mM disodium (B8443419) hydrogenophosphate - 25 mM sodium dihydrogenophosphate at pH 7.00, with an applied voltage of +25 kV and UV detection at 210 nm. nih.gov These conditions allowed for the baseline separation of seven cephalosporins in under 10 minutes. nih.gov Other research has also reported the use of different buffer systems, such as sodium tetraborate (B1243019) buffer at pH 9.0 and citrate (B86180) buffer at pH 6.0, for the separation of cephalosporins by CE. unesp.br

Interactive Data Table: Capillary Electrophoresis Methods for Cefotaxime Analysis

CE MethodBackground Electrolyte (BGE)Applied VoltageDetectionKey FindingsReference
CZEBorate buffer (pH 9.2)Not SpecifiedNot SpecifiedLinear response from 5-100 mg/L; LOD ~2 mg/L. nih.gov
MECCPhosphate buffer (pH 8.00) with 165 mM SDSNot SpecifiedNot SpecifiedSuperior to CZE; linear response from 5-100 mg/L; LOD ~1 mg/L. nih.gov
CZE25 mM disodium hydrogenophosphate - 25 mM sodium dihydrogenophosphate (pH 7.00)+25 kVUV at 210 nmBaseline separation of seven cephalosporins in <10 min. nih.gov
CZESodium tetraborate buffer (pH 9.0)30 kVUV at 214 nmAnalysis of eight cephalosporins in urine. unesp.br
CZE50 mM citrate buffer (pH 6.0)30 kVUV at 214 nmOptimization of separation and migration of cephalosporins. unesp.br

Analytical Method Validation in Research Contexts

The validation of analytical methods is a critical requirement in research to ensure the reliability and accuracy of experimental data. For cefotaxime, various analytical techniques, including spectrophotometry, fluorimetry, and high-performance liquid chromatography (HPLC), have been developed and validated according to International Council for Harmonisation (ICH) guidelines. rfppl.co.injbclinpharm.org

Validation parameters typically assessed include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), robustness, and specificity. rfppl.co.injbclinpharm.org For instance, a comparative validation study of spectrophotometric and fluorimetric methods for cefotaxime sodium estimation reported linearity in the concentration range of 1.0–6.0 µg/mL for both methods. rfppl.co.in The validation ensured that the relative standard deviation (%RSD) was less than 2 for all parameters, and recovery studies were within specified limits. rfppl.co.in

In the context of HPLC, a widely used technique for cefotaxime analysis, method validation is extensively documented. researchgate.netwiserpub.com One study developed and validated an RP-HPLC method with a linearity range of 10–70 µg/mL, an LOD of 0.3 µg/mL, and an LOQ of 0.6 µg/mL. jbclinpharm.org The accuracy was demonstrated by recovery values ranging from 97–102%. jbclinpharm.org Another HPLC method validation study reported a linear range of 0.5 to 1.5 µg/mL, with a detection limit of 35.5 ng/mL and a quantitation limit of 107.6 ng/mL. researchgate.netwiserpub.com The robustness of this method was assessed by introducing slight variations in mobile phase composition, flow rate, pH, and temperature, demonstrating the method's reliability under varied conditions. wiserpub.com

Interactive Data Table: Validation Parameters for Cefotaxime Analytical Methods

Analytical MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQReference
Spectrophotometry1.0–6.0 µg/mLWithin specified limits< 2Not SpecifiedNot Specified rfppl.co.in
Fluorimetry1.0–6.0 µg/mLWithin specified limits< 2Not SpecifiedNot Specified rfppl.co.in
RP-HPLC10–70 µg/mL97–102%Within acceptance limits0.3 µg/mL0.6 µg/mL jbclinpharm.org
HPLC0.5–1.5 µg/mLNot Specified0.15% (repeatability)35.5 ng/mL107.6 ng/mL researchgate.netwiserpub.com

Computational and Theoretical Chemical Studies of Cefotaxime

Molecular Modeling and Docking Simulations of Cefotaxime-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding how Cefotaxime (B1668864) interacts with its primary targets, such as penicillin-binding proteins (PBPs), and how it is recognized and hydrolyzed by resistance enzymes like β-lactamases.

Enzyme-Substrate/Inhibitor Complex Modeling (e.g., CTX-M Enzymes)

A significant area of research has focused on modeling the interaction between Cefotaxime and CTX-M β-lactamases, a prevalent family of enzymes responsible for resistance to third-generation cephalosporins. Using techniques like homology modeling, researchers have constructed three-dimensional structures of various CTX-M enzymes, such as the widespread CTX-M-15.

These enzyme models serve as the receptors in docking simulations where Cefotaxime is treated as the ligand. The simulations aim to find the most stable binding pose of Cefotaxime within the active site of the enzyme. This modeling of the enzyme-substrate complex is crucial for visualizing the specific interactions that precede the hydrolysis and inactivation of the antibiotic. Studies have successfully modeled CTX-M enzymes from clinical bacterial isolates and docked Cefotaxime into their active sites to elucidate the molecular basis of its hydrolysis nih.govnih.govnih.gov.

Identification of Crucial Amino Acid Residues in Binding Sites

Docking studies are pivotal in identifying the key amino acid residues within the enzyme's active site that are essential for binding and orienting Cefotaxime for catalysis. In the case of the CTX-M-15 enzyme, molecular modeling and docking studies have identified several crucial residues that form hydrogen bonds and other interactions with the Cefotaxime molecule.

Key residues found to be responsible for positioning Cefotaxime correctly within the active site of CTX-M-15 include Asn104, Asn132, Gly227, Thr235, Gly236, and Ser237 nih.govnih.govnih.gov. For instance, Ser237 has been shown to form a hydrogen bond with the carboxylate oxygen of Cefotaxime, which may help to position the β-lactam carbonyl group optimally in the oxyanion hole for hydrolysis nih.gov. The acylamide side chain of Cefotaxime interacts with Asn132 and the backbone oxygen of Ser237, while the Nδ of Asn104 forms a hydrogen bond with the carbonyl oxygen of Cefotaxime's acylamide side chain nih.gov. In total, a network of hydrogen bonds is crucial for the precise positioning of the antibiotic within the active site nih.gov. Further mutagenesis studies on the related CTX-M-14 enzyme have also highlighted the importance of residues like Ser237 and Arg276 in expanding the active site to accommodate Cefotaxime effectively researchgate.net.

Prediction of Interaction Energies and Binding Affinities

Beyond identifying binding modes, computational docking can quantify the strength of the interaction between the drug and the enzyme through the calculation of interaction energies or binding affinities. A more negative interaction energy generally indicates a more stable and effective binding between the enzyme and the antibiotic, which, in the context of β-lactamases, facilitates the hydrolysis of the drug nih.gov.

A noteworthy finding from docking studies of Cefotaxime with various modeled CTX-M-15 enzymes from clinical E. coli strains is the correlation between the calculated interaction energy and the observed antibiotic resistance, measured by the Minimum Inhibitory Concentration (MIC). It was observed that strains producing enzymes that bound Cefotaxime with a higher negative interaction energy (i.e., stronger binding) also exhibited higher MIC values for Cefotaxime, indicating greater resistance nih.govnih.govnih.gov. This suggests that a more stable enzyme-antibiotic complex leads to more efficient hydrolysis and, consequently, higher levels of resistance nih.gov.

Table 1: Correlation between Predicted Interaction Energy of Cefotaxime with CTX-M-15 and Minimum Inhibitory Concentration (MIC) for various E. coli strains.
E. coli StrainTotal Interaction Energy (E_total) (kcal/mol)Cefotaxime MIC (µg/mL)
D8-289.43128
D183-285.6464
D253-286.7164
D281-294.52256
D282-296.88512
D295-282.9132
D296-283.4532

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule. These methods can calculate the electronic structure, charge distribution, and molecular orbitals of Cefotaxime, which are fundamental to its chemical reactivity and interactions with biological targets.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive pmf.unsa.ba.

For Cefotaxime, DFT calculations have been employed to determine these properties. A study using the B3LYP functional with a 6-31G(d,p) basis set calculated the key electronic parameters for Cefotaxime and other cephalosporins researchgate.net. These calculations are vital for quantitative structure-property relationship (QSPR) studies, which correlate the molecular structure with its physicochemical properties and biological activity researchgate.net.

Table 2: Calculated Quantum Chemical Properties of Cefotaxime.
Quantum Chemical ParameterCalculated Value
HOMO Energy (eV)-9.08
LUMO Energy (eV)-1.39
HOMO-LUMO Gap (ΔE) (eV)7.69
Dipole Moment (Debye)9.29

The relatively large HOMO-LUMO gap suggests that Cefotaxime possesses considerable kinetic stability in isolation. The high dipole moment indicates a significant separation of charge within the molecule, which is important for its solubility and interactions in a biological environment researchgate.net.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface and atomic charge distribution reveal the electron density around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which govern how a drug binds to its receptor. The MEP is a valuable tool for predicting the sites of both electrophilic and nucleophilic attacks.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

The chemical reactivity of a molecule can be rationalized and predicted using global reactivity descriptors derived from Conceptual Density Functional Theory (DFT). researchgate.netnih.gov These descriptors, which include chemical hardness (η), softness (S), and electrophilicity (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Chemical Hardness (η) represents the resistance of a molecule to a change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Molecules with high hardness are less reactive.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease with which a molecule's electron cloud can be polarized. High softness corresponds to high reactivity. dergipark.org.tr

Electrophilicity (ω) measures the ability of a molecule to accept electrons, quantifying its propensity to act as an electrophile.

Table 1: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Potential (µ) µ = (EHOMO + ELUMO) / 2 The escaping tendency of electrons from a system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / η The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω) ω = µ² / (2η) A measure of the energy lowering upon accepting electrons.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The chemical properties and biological activity of Cefotaxime are intrinsically linked to its specific structural components. researchgate.netdergipark.org.tr

The β-Lactam Ring : This four-membered ring is the core functional unit of all β-lactam antibiotics. Its inherent ring strain makes the amide bond highly susceptible to nucleophilic attack, which is the basis for its mechanism of action—the acylation and inhibition of bacterial penicillin-binding proteins (PBPs). dergipark.org.tr

C-7 Acylamino Side Chain : This substituent is crucial for defining the antibacterial spectrum and resistance to β-lactamase enzymes. The side chain of Cefotaxime contains two key features:

2-(2-amino-1,3-thiazol-4-yl) group : This moiety generally enhances activity, particularly against Gram-negative bacteria. nih.gov

(Z)-methoxyimino group : The syn-configuration of this oxime ether is a critical structural feature that confers significant stability against hydrolysis by many common β-lactamase enzymes. nih.gov This steric hindrance protects the β-lactam ring from enzymatic degradation, broadening Cefotaxime's spectrum of activity.

C-3 Acetoxymethyl Group : The substituent at the C-3 position of the dihydrothiazine ring influences the pharmacokinetic properties of the molecule. The acetoxymethyl group in Cefotaxime is metabolically labile and can be hydrolyzed in vivo to form desacetylcefotaxime (B1670277), a metabolite that also possesses antibacterial activity. dergipark.org.tryoutube.com

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate variations in the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net These models use molecular descriptors to develop mathematical equations that can predict the activity of new, unsynthesized derivatives.

A QSAR study was conducted to predict the absorption of 19 different cephalosporins, including Cefotaxime, in zebrafish. researchgate.net This study utilized multilinear regression to build a model based on five molecular descriptors. The model demonstrated strong predictive performance and robustness, proving to be a valuable tool for estimating the internal concentrations of cephalosporins in toxicity studies. researchgate.net Such computational models are instrumental in the early stages of drug development, allowing for the screening and prioritization of derivatives with potentially improved properties, such as enhanced absorption or activity. researchgate.net

Furthermore, the design of new Cefotaxime derivatives, such as Schiff bases formed by condensing Cefotaxime with various aromatic aldehydes, represents a synthetic approach to modifying its structure to potentially enhance its biological activity. researchgate.netyoutube.com Computational docking and SAR studies can guide the selection of aldehydes to optimize interactions with biological targets.

Molecular Dynamics Simulations and Conformational Analysis

The flexibility and conformational dynamics of Cefotaxime are crucial for its interaction with biological targets and its chemical stability. Computational methods like molecular dynamics (MD) simulations and conformational analysis provide insights into these dynamic properties.

While specific, extensive MD simulation studies focusing solely on Cefotaxime are not abundant in the literature, related studies on other third-generation cephalosporins like ceftriaxone (B1232239) and cefixime (B193813) have been performed. These simulations have been used to evaluate the stability of the antibiotics within protein binding pockets and to investigate the potential for covalent bond formation with target residues. These studies underscore the power of MD simulations to explore the dynamic interactions between cephalosporins and their biological targets at an atomic level, providing a framework for understanding Cefotaxime's behavior as well.

Mechanistic Preclinical Investigations of Cefotaxime S Biological Activity

In Vitro Studies on Bacterial Physiological Responses at a Molecular Level

Cefotaxime (B1668864) exerts its effects on bacteria by interfering with the synthesis of the peptidoglycan layer, a crucial component of the bacterial cell wall. This interference leads to various physiological responses in bacterial cells, ultimately resulting in cell death.

Inducement of Spheroplast Formation and Lysis in Bacterial Strains

Cefotaxime, like other beta-lactam antibiotics, inhibits the transpeptidation step of peptidoglycan synthesis. wikipedia.orgnih.govmims.compatsnap.com This weakens the cell wall, particularly in Gram-negative bacteria which have a thinner peptidoglycan layer compared to Gram-positive bacteria. mdpi.com The compromised cell wall can lead to the formation of spheroplasts, which are osmotically fragile cells that have lost their rigid cell wall but retain their cytoplasmic membrane. In hypotonic environments, or due to ongoing activity of bacterial autolytic enzymes (autolysins and murein hydrolases), these spheroplasts can lyse, leading to bacterial death. wikipedia.orgmims.com

Comparative studies have shown that another cephalosporin (B10832234), ceftizoxime (B193995) (a derivative of cefotaxime), was able to induce spheroplast formation and rapid lysis in Escherichia coli strains at lower concentrations than cefotaxime in some instances. nih.govasm.org However, this difference was not observed in E. coli strains exhibiting intrinsic (non-enzymatic) resistance to ampicillin. nih.govasm.org

Effects on Bacterial Persister Cell Mechanisms

Bacterial persister cells are a subpopulation of dormant, phenotypic variants that exhibit transient tolerance to high concentrations of antibiotics, including beta-lactams like cefotaxime. frontiersin.orgnih.gov These cells are not genetically resistant but survive by entering a state of reduced metabolic activity, which makes them less susceptible to antibiotics that primarily target actively growing cells. nih.gov

Studies investigating the effect of cefotaxime on bacterial persistence have been conducted using various bacterial species and experimental models. For example, in Burkholderia pseudomallei, a significant persister fraction tolerant to high concentrations of cefotaxime was observed, particularly in the late stationary phase of growth. frontiersin.org The level of persistence was found to be highly dependent on the growth stage. frontiersin.org Another study involving Aeromonas veronii demonstrated that the absence of transfer-messenger RNA (tmRNA) increased persistence to cefotaxime, potentially due to a reduction in protein synthesis. nih.gov Exogenous N-acetylglucosamine (GlcNAc), a metabolite involved in peptidoglycan biosynthesis, also stimulated higher persistence to cefotaxime in a concentration-dependent manner in A. veronii. nih.gov

Research using a CRISPR-based genomic recorder in Salmonella has shown that cefotaxime treatment of susceptible strains in macrophages leads to the survival of a persister subpopulation. pnas.orgpnas.org This highlights the role of persister cells in treatment failure even with effective antibiotics like cefotaxime. pnas.orgpnas.org

Biochemical Pathways of Cefotaxime Action in Prokaryotic Systems

The primary biochemical pathway targeted by cefotaxime in prokaryotic systems is the synthesis of peptidoglycans, essential components of the bacterial cell wall. Cefotaxime, as a beta-lactam antibiotic, acts by inhibiting penicillin-binding proteins (PBPs). wikipedia.orgnih.govnih.govmims.compatsnap.comdrugbank.com PBPs are a group of bacterial enzymes, many of which are transpeptidases, that are crucial for the final cross-linking step in peptidoglycan synthesis. wikipedia.orgnih.govmims.compatsnap.comasm.org

Cefotaxime exhibits high affinity for specific PBPs, including PBP Ib and PBP III, in the bacterial cell wall. nih.govnih.govdrugbank.com By binding to these enzymes, cefotaxime prevents the transpeptidation reaction, which is necessary for the structural integrity and rigidity of the cell wall. wikipedia.orgnih.govmims.compatsnap.comfishersci.ca The inhibition of this process leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis. wikipedia.orgmims.compatsnap.com

The bactericidal activity of cefotaxime is a direct consequence of this disruption of cell wall synthesis. wikipedia.orgnih.govmims.compatsnap.com The ongoing activity of bacterial autolytic enzymes in the absence of proper cell wall assembly contributes to the eventual lysis and death of the bacterial cell. wikipedia.org

In Vitro and In Vivo Models for Mechanistic Elucidation (Excluding Human Clinical Outcomes)

Various experimental models are employed to elucidate the mechanisms of action of cefotaxime and the development of resistance, excluding studies focused on human clinical outcomes. These models range from simple in vitro broth cultures to more complex in vivo animal models.

Investigation of Molecular Targets in Experimental Systems

In vitro studies using bacterial cultures are fundamental to investigating the molecular targets of cefotaxime. These studies often involve determining the minimum inhibitory concentration (MIC) of cefotaxime against various bacterial strains. pnas.orgthieme-connect.comonehealthtrust.org Techniques such as turbidimetric and morphological studies are used to observe the effects of cefotaxime on bacterial growth and cell shape, including the induction of spheroplast formation and lysis. nih.govasm.org

Biochemical assays are used to study the interaction of cefotaxime with isolated PBPs. These experiments can quantify the binding affinity of cefotaxime to different PBP subtypes, providing insights into its specific targets within the bacterial cell wall synthesis machinery. nih.govnih.govdrugbank.com

In vivo models, such as infection models in animals (though specific examples excluding human outcomes are not detailed in the provided snippets), are used to study the efficacy and mechanisms of cefotaxime in a more complex biological setting. These models can help understand how host factors influence antibiotic activity and the development of resistance.

Characterization of Resistance Development Mechanisms at a Genetic and Enzymatic Level

Resistance to cefotaxime primarily arises through genetic and enzymatic mechanisms. The most common mechanism involves the production of beta-lactamase enzymes by bacteria. nih.govpatsnap.comresearchgate.netfrontiersin.org These enzymes hydrolyze the beta-lactam ring of cefotaxime, rendering it inactive. nih.govpatsnap.com

Extended-spectrum beta-lactamases (ESBLs), particularly CTX-M, TEM, and SHV types, are significant contributors to cefotaxime resistance in Gram-negative bacteria, especially Enterobacteriaceae. researchgate.netfrontiersin.org AmpC beta-lactamases also contribute to resistance. researchgate.netmedintensiva.org While cefotaxime is designed with structural features (like the syn-configuration of the methoxyimino moiety) that confer stability against many common beta-lactamases like TEM-1, the evolution of ESBLs and AmpC enzymes capable of hydrolyzing third-generation cephalosporins is a major challenge. wikipedia.orgnih.govpatsnap.comfrontiersin.org

Genetic mechanisms underlying resistance include the acquisition of genes encoding beta-lactamases, often located on mobile genetic elements such as plasmids, integrons, and transposons. researchgate.netresearchgate.netmdpi.com These mobile elements facilitate the horizontal transfer of resistance genes between bacteria, contributing to the rapid spread of resistance. researchgate.netresearchgate.netmdpi.com

Other resistance mechanisms include alterations in PBP targets, reduced permeability of the bacterial outer membrane to the antibiotic (e.g., loss of porin channels in Gram-negative bacteria), and increased efflux pump activity, which actively expels the antibiotic from the bacterial cell. medintensiva.orgresearchgate.netmdpi.com

In vitro experimental evolution systems are used to study the emergence of resistance under controlled conditions. onehealthtrust.orgresearchgate.net These models can simulate antibiotic exposure and track the genetic changes that lead to increased resistance. asm.orgonehealthtrust.orgresearchgate.net For example, in vitro kinetic models have been used to study the selection of cefotaxime-resistant E. coli strains under different drug concentration profiles. asm.orgonehealthtrust.org These studies help understand the selective window for resistance development. asm.orgonehealthtrust.org

Chemical Stability, Degradation Pathways, and Environmental Interactions of Cefotaxime

Mechanisms of Chemical Degradation Under Varied Conditions

Cefotaxime (B1668864) undergoes degradation through several mechanisms, including hydrolysis, oxidation, photolysis, and thermal decomposition. The specific pathways and rates are dependent on the surrounding conditions. nih.govresearchgate.netjapsonline.com

Hydrolysis and Oxidation Pathways

Hydrolysis is a primary degradation pathway for cefotaxime in aqueous solutions. nih.gov The rate of hydrolysis is pH-dependent. In the pH range of 3.0 to 7.0, the main process involves a slow, water-catalyzed or spontaneous cleavage of the β-lactam nucleus. nih.gov This process can involve intramolecular participation of the side chain amido fraction at the 7-position. nih.gov In strongly acidic or alkaline conditions, the hydrolysis is acid- or base-catalyzed, leading to faster degradation rates. nih.gov Cleavage of the β-lactam nucleus is a principal degradation pathway for cephalosporins, including cefotaxime. nih.govnih.govrsc.org

Oxidation can also contribute to cefotaxime degradation. Studies have shown that oxidative degradation can be induced, for instance, by using oxidizing agents like hydrogen peroxide. japsonline.comappliedmineralogy.com Photooxidation, sensitized by compounds like riboflavin, can also lead to cefotaxime degradation in aqueous systems. conicet.gov.ar

Photolytic and Thermal Decomposition Characteristics

Cefotaxime is susceptible to photolytic degradation, particularly under UV light. researchgate.netnih.govgnest.org Photodegradation in aqueous solutions under UV light (e.g., 254 nm) involves competitive processes, including isomerization and photolysis. nih.gov Isomerization of the syn-(Z)-isomer to the anti-(E)-isomer can occur, which leads to an inactive form without immediately apparent visual changes. nih.govgnest.org Photolysis involves the destruction of the molecule, leading to a yellowing of the solution. nih.gov This photolysis can occur on the Δ³-cephem ring and the methoxyimino group. nih.gov The photolysis of the Δ³-cephem ring is associated with the observed yellow color. nih.gov

Thermal decomposition of cefotaxime can occur at elevated temperatures. researchgate.netjapsonline.com Studies on cefotaxime sodium salt indicate that thermal decomposition can lead to the release of irritating gases and vapors, including carbon dioxide, carbon monoxide, nitrogen oxides, sulfur oxides, and sodium oxides. fishersci.fi Keeping the product away from heat and sources of ignition is important for maintaining stability. fishersci.fi Cefotaxime sodium in solid state shows stability influenced by temperature and relative humidity. popline.org Degradation at 25ºC can be observed between 24 and 48 hours, with physical color changes occurring. researchgate.net

Characterization of Cefotaxime Degradation Products and Intermediates

The degradation of cefotaxime yields various products and intermediates, depending on the degradation pathway and conditions. Hydrolytic degradation involves the cleavage of the β-lactam nucleus and deacetylation of the side chain. nih.gov In highly acidic media, the deacetylated derivative can be converted to a lactone. nih.gov

Under certain degradation conditions, such as those induced by β-lactamase enzymes like OXA-48, cefotaxime can degrade into deacetylated cefotaxime and decarboxylated and deacetylated cefotaxime, both with a hydrolyzed β-lactam ring. mdpi.com These products typically lack the antibacterial activity of the parent compound. mdpi.compfizer.com

Photoelectrocatalytic degradation studies using nanostructured TiO₂ photoanodes under UV illumination have shown that degradation occurs through the cleavage of the cephem nucleus (β-lactam ring). acs.orgacs.org Mass spectrometry is a technique used to identify these degradation intermediates and propose reaction pathways. rsc.orgacs.orgacs.org Further oxidation and ring opening of intermediates can lead to mineralization products such as ammonium (B1175870), carbon dioxide, sulfate (B86663), and water. researchgate.net

Polymer impurities, such as cefotaxime dimer and trimer, can also be present as degradation products, particularly in concentrated solutions. frontiersin.org These polymers are formed through reactions involving the amino group at position seven and the carbon atom at position 3α of other cefotaxime molecules. frontiersin.org

Cefotaxime Interactions with Inorganic Surfaces and Corrosion Inhibition Mechanisms (Chemical Perspective)

Cefotaxime, particularly in its sodium salt form, has been investigated for its potential as a corrosion inhibitor for various metal surfaces, including mild steel and copper. dergipark.org.trijltemas.inelectrochemsci.orgrsc.orgresearchgate.netresearchgate.net This inhibitory action is attributed to the adsorption of cefotaxime molecules onto the metal surface, forming a protective film. dergipark.org.trrsc.orgresearchgate.net

The adsorption process is influenced by the chemical structure of cefotaxime, which contains heteroatoms like nitrogen, sulfur, and oxygen, as well as pi electrons, which can interact with the metal surface. dergipark.org.trijltemas.inresearchgate.net The mechanism of adsorption can involve both physical and chemical adsorption. electrochemsci.org Physical adsorption may occur through electrostatic attraction and hydrogen bonding between hydrophilic groups of cefotaxime and the metal surface. electrochemsci.org Chemical adsorption can involve coordination bonding between the metal and the heteroatoms (N, S, O) in the cefotaxime molecule. electrochemsci.org

Studies on mild steel in acidic solutions (e.g., H₃PO₄ or H₂SO₄) have shown that cefotaxime sodium can act as an effective corrosion inhibitor. dergipark.org.trijltemas.inelectrochemsci.orgresearchgate.net The adsorption often follows specific isotherm models, such as the Langmuir adsorption isotherm. dergipark.org.trelectrochemsci.orgrsc.orgcnrs.fr

Adsorption Isotherms and Surface Chemistry

Adsorption isotherms are used to describe the equilibrium relationship between the concentration of cefotaxime in solution and the amount adsorbed onto the solid surface at a constant temperature. Studies investigating the adsorption of cefotaxime on various materials, including mild steel, copper, polymer-coated ion exchange resins, and hybrid beads, have utilized different isotherm models to fit the experimental data. dergipark.org.trelectrochemsci.orgrsc.orgcnrs.frrsc.orgtandfonline.come-ijep.co.in

For corrosion inhibition on mild steel in acidic solutions, the adsorption of cefotaxime sodium has been reported to obey the Langmuir adsorption isotherm, suggesting monolayer adsorption on a homogeneous surface. dergipark.org.trelectrochemsci.orgresearchgate.net In other contexts, such as adsorption onto layered double hydroxides or hybrid beads, different models like Freundlich or Toth may provide a better fit, indicating more complex adsorption mechanisms or heterogeneous surfaces. rsc.orge-ijep.co.in The adsorption process is often found to be spontaneous and can be influenced by factors like pH, initial concentration, and contact time. cnrs.fre-ijep.co.in

The surface chemistry of the interaction involves the formation of a protective layer on the metal surface due to the adsorbed cefotaxime molecules. rsc.orgresearchgate.net Techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) spectroscopy can be used to examine the inhibited surface and confirm the presence of this adsorbed film. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT), can help identify the active centers within the cefotaxime molecule responsible for adsorption. rsc.org

Electrochemical Characterization of Surface Layer Formation

Electrochemical techniques are powerful tools for studying the formation and properties of the surface layer formed by cefotaxime during corrosion inhibition. Techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and electrochemical frequency modulation (EFM) are commonly employed. dergipark.org.trelectrochemsci.orgrsc.orgresearchgate.net

Potentiodynamic polarization studies can indicate whether cefotaxime acts as a cathodic, anodic, or mixed-type inhibitor by observing its effect on the anodic and cathodic Tafel slopes. Studies have suggested that cefotaxime can act as a mixed-type corrosion inhibitor for mild steel in acidic media, affecting both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. electrochemsci.orgrsc.orgresearchgate.net

Electrochemical impedance spectroscopy (EIS) provides information about the interfacial properties of the metal-solution interface. The formation of a protective adsorbed layer by cefotaxime typically leads to an increase in the charge-transfer resistance and a decrease in the double-layer capacitance, indicating enhanced corrosion resistance. electrochemsci.orgrsc.orgresearchgate.net These changes in electrochemical parameters are consistent with the formation of a barrier layer that impedes the corrosive attack on the metal surface. electrochemsci.orgrsc.org Electrochemical methods can also be used to study the kinetics of enzymatic hydrolysis of cefotaxime by monitoring changes in its concentration. chimicatechnoacta.ruurfu.ru

Future Directions and Emerging Research Avenues in Cefotaxime Chemistry

Design and Synthesis of Novel Cefotaxime (B1668864) Analogs with Tuned Chemical Properties

The core structure of cefotaxime presents a versatile scaffold for chemical modification, enabling the synthesis of novel analogs with fine-tuned properties. A primary strategy involves the condensation of cefotaxime with various aromatic aldehydes to yield Schiff bases. uobasrah.edu.iqresearchgate.net For instance, reactions with aldehydes like Piperonal, 2-hydroxy-1-naphthaldehyde, and 4-hydroxy-3-methoxy benzaldehyde (B42025) have produced new cefotaxime derivatives. uobasrah.edu.iqresearchgate.net These structural modifications, particularly at the 7-position of the cephalosporin (B10832234) nucleus, are crucial for altering the compound's biological activity profile. google.com

Another significant area of exploration is the synthesis of metal complexes of cefotaxime. Cefotaxime can act as a ligand, coordinating with various metal ions through its lactam carbonyl, carboxylate, and amino groups. nih.govmdpi.com Researchers have successfully synthesized complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II), as well as other metal ions like Ca(II), Cr(III), and Se(IV). nih.govscirp.org The formation of these metal complexes can modify the pharmacological properties of the parent drug. mdpi.com For example, a copper(II) complex of cefotaxime has been shown to have higher activity than cefotaxime itself against certain bacterial strains. uobasrah.edu.iq These studies demonstrate that chelation can be a powerful tool for developing new therapeutic agents with enhanced efficacy. nih.gov

The primary goals of synthesizing these new analogs include overcoming bacterial resistance, a major global health issue, and enhancing the compound's intrinsic activity. uobasrah.edu.iqnih.gov The modifications aim to create molecules that are less susceptible to degradation by β-lactamase enzymes, which is a common mechanism of bacterial resistance. uobasrah.edu.iqwikipedia.org

Analog TypeReactantsKey Structural ModificationPotential Property Change
Schiff BaseCefotaxime, Aromatic Aldehydes (e.g., Piperonal)Formation of an azomethine (CH=N) groupAltered biological activity spectrum uobasrah.edu.iq
Metal ComplexCefotaxime, Metal Salts (e.g., Cu(II), Zn(II), Se(IV))Coordination of metal ion to Cefotaxime's functional groupsEnhanced antibacterial and antioxidant properties uobasrah.edu.iqnih.gov
Amidation Product7-aminocephalosporanic acid (7-ACA), (Z)-(2-aminothiazol-4-yl)-methoxyimino acetic acidAmide bond formation at the 7-positionFundamental for core Cefotaxime synthesis and further derivatization researchgate.net

Advanced Computational Approaches for Predictive Modeling

Computational modeling has become an indispensable tool in modern drug discovery and development, offering insights that can guide the synthesis of more effective cefotaxime analogs. rsc.orgrsc.org Techniques such as molecular docking and molecular dynamics simulations are employed to predict how cefotaxime and its derivatives interact with biological targets, such as penicillin-binding proteins (PBPs) and β-lactamase enzymes. researchgate.netnih.govdrugbank.com

Molecular docking studies have been used to explore the binding modes of cefotaxime within the active sites of target proteins. researchgate.netnih.gov For example, research has identified key amino acid residues, such as Asn104, Asn132, and Ser237, that are crucial for positioning cefotaxime correctly within the active site of the CTX-M-15 β-lactamase enzyme. nih.govscispace.comresearchgate.net These computational predictions help in understanding the mechanisms of both action and resistance. Furthermore, by comparing the docking scores and binding affinities of different analogs, researchers can prioritize the synthesis of compounds with the highest predicted efficacy. researchgate.netnih.gov

Quantum mechanics/molecular mechanics (QM/MM) hybrid potentials are also used to study the chemical reactions of cefotaxime, such as its hydrolysis. nih.gov These advanced models can simulate the electronic-level details of bond breaking and formation, providing a deeper understanding of the drug's stability and degradation pathways. nih.gov The insights gained from these predictive models are crucial for the rational design of new cefotaxime derivatives with improved stability and resistance to enzymatic degradation. nih.govlife-science-alliance.org

Computational MethodApplication to CefotaximeKey Findings/Predictions
Molecular DockingPredicting binding of Cefotaxime to target proteins (e.g., β-lactamases)Identified key amino acid residues for binding and positioning in the active site. nih.govscispace.com
Molecular Dynamics (MD) SimulationsEvaluating the stability of Cefotaxime-protein complexesConfirms the stability of binding modes predicted by docking. researchgate.net
Density Functional Theory (DFT)Studying the hydrolysis mechanism of the β-lactam ringProvides detailed energetics of the degradation pathway. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Relating chemical structure to biological activity for a series of analogsDevelopment of models to predict the activity of unsynthesized compounds.

Exploration of Cefotaxime as a Scaffold in Chemical Biology Tools

The well-defined structure-activity relationships and established chemical synthesis of cefotaxime make it an attractive scaffold for the development of chemical biology tools. nih.govsemanticscholar.org These tools are designed to probe biological systems, validate drug targets, and explore cellular mechanisms. escholarship.org While the primary focus of cefotaxime research has been on its antibiotic properties, its core structure can be adapted for other purposes.

One emerging area is the development of photoreactive chemical probes. rsc.org By incorporating a photoreactive group onto the cefotaxime scaffold, researchers can create molecules that form a covalent bond with their target protein upon exposure to light. This technique, known as photoaffinity labeling, is a powerful method for identifying the specific binding partners of a compound within a complex biological sample.

Additionally, the cefotaxime structure could be used as a starting point for designing inhibitors for other enzymes. For example, computational studies have explored the potential for cephalosporins to inhibit non-bacterial targets like GSK3β, suggesting that the β-lactam scaffold might have broader therapeutic applications. nih.gov The synthesis of cefotaxime-loaded gold nanoparticles also represents a novel application, where the cefotaxime molecule acts as a reducing and capping agent, leading to a hybrid material with unique properties. mdpi.com Such explorations beyond its traditional antibiotic role open up new possibilities for cefotaxime in chemical biology and materials science. mdpi.com

Development of Green Chemistry Approaches for Cefotaxime Synthesis and Analysis

In line with the growing emphasis on sustainability in the pharmaceutical industry, significant research is being directed towards developing "green" methods for the synthesis and analysis of cefotaxime. mdpi.comsemanticscholar.org The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. google.commdpi.com

In synthesis, this includes moving from traditional batch processing to more efficient continuous flow systems. researchgate.net Flow chemistry offers advantages such as improved heat transfer and shorter reaction times, which can lead to higher yields and purity. researchgate.net Another green approach is the use of enzymatic processes, which can replace harsh chemical reagents with biocatalysts that operate under milder conditions. researchgate.net Efforts are also focused on using greener solvents, such as moving away from environmentally harmful solvents like carbon tetrachloride and N,N-dimethylformamide, and implementing systems where solvents can be recycled and reused. google.com

For the analysis of cefotaxime, green analytical chemistry principles are being applied to methods like high-performance liquid chromatography (HPLC). mdpi.comjapsonline.com This involves developing methods that use less toxic and smaller volumes of organic solvents in the mobile phase, thereby reducing the environmental impact of quality control and stability testing. japsonline.comwiserpub.comnih.gov The development of stability-indicating UV-VIS spectrophotometric methods using multivariate chemometry is another cost-effective and eco-friendly alternative to traditional chromatographic techniques. mdpi.com These green approaches not only reduce the environmental footprint of cefotaxime production and analysis but also often lead to safer and more cost-effective processes. google.comepa.gov

AreaGreen Chemistry ApproachBenefit
SynthesisContinuous Flow ChemistryIncreased space-time yield, reduced thermal stress, energy savings. researchgate.net
SynthesisEnzymatic ProcessesUse of biocatalysts instead of harsh chemical reagents. researchgate.net
SynthesisSolvent ManagementAvoiding hazardous solvents and implementing solvent recycling. google.com
Analysis (HPLC)Optimized Mobile PhaseReduced use of organic solvents like acetonitrile (B52724). nih.govresearchgate.net
AnalysisChemometric UV-VIS SpectrophotometryReduces solvent consumption compared to chromatography. mdpi.com

Q & A

Q. What experimental methods are critical for characterizing Cetoxime’s purity and structural identity in synthetic chemistry research?

To confirm purity and structural identity, researchers should employ a combination of chromatographic (e.g., HPLC for purity assessment) and spectroscopic techniques (e.g., NMR for functional group analysis and MS for molecular weight determination). Detailed protocols for compound characterization, including solvent systems and spectral interpretation, should follow guidelines for rigorous experimental reporting . For novel derivatives, elemental analysis and X-ray crystallography may be required to resolve ambiguities .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?

Standardized assays such as minimum inhibitory concentration (MIC) tests for antimicrobial activity or cell viability assays (e.g., MTT) for cytotoxicity are recommended. Ensure consistency in cell lines, incubation conditions, and positive/negative controls, as outlined in pharmacological experimental design guidelines . Dose-response curves should be generated to establish potency (e.g., IC50 values) .

Q. How can researchers optimize synthetic yield and reproducibility for this compound derivatives?

Key parameters include reaction temperature, solvent selection, catalyst loading, and purification methods (e.g., recrystallization vs. column chromatography). Systematic variation of these factors using Design of Experiments (DoE) methodologies can identify optimal conditions. Document all steps meticulously to enable replication, as emphasized in synthetic chemistry best practices .

Q. What validation criteria are essential for analytical methods quantifying this compound in biological matrices?

Validate methods using parameters such as linearity (R² ≥ 0.99), accuracy (recovery rates 90–110%), precision (RSD < 5%), and limit of detection/quantification (LOD/LOQ). Cross-validate with independent techniques (e.g., LC-MS vs. UV-Vis) to ensure reliability, following protocols for analytical chemistry .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., NMR or IR) for this compound analogs?

Q. What strategies are effective for designing stability studies of this compound under varying environmental conditions?

Use accelerated stability testing (e.g., elevated temperature, humidity) per ICH guidelines. Monitor degradation products via stability-indicating assays (e.g., HPLC with photodiode array detection). Include kinetic analysis (Arrhenius plots) to extrapolate shelf-life under standard storage conditions. Replicate experiments across multiple batches to assess variability .

Q. How can statistical methods enhance the interpretation of this compound’s dose-response relationships in pharmacological studies?

Apply nonlinear regression models (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Use ANOVA or mixed-effects models to compare responses across experimental groups. For high-throughput data, apply corrections for multiple comparisons (e.g., Bonferroni). Open-source tools like R or Python’s SciPy package are recommended for robust analysis .

Q. What approaches mitigate biases in interpreting contradictory biological activity data for this compound?

Conduct meta-analyses of published datasets to identify trends obscured by individual study limitations. Perform sensitivity analyses to assess the impact of variables like assay type (e.g., enzymatic vs. cell-based) or compound formulation. Transparently report confounding factors (e.g., solvent interference) in methodology sections .

Methodological Guidelines

  • Experimental Replication : Follow protocols from authoritative journals (e.g., Medicinal Chemistry Research) to ensure reproducibility, including detailed descriptions of instrumentation, software, and statistical thresholds .
  • Data Contradiction Resolution : Adopt iterative hypothesis-testing frameworks, where conflicting results trigger re-evaluation of assumptions (e.g., compound degradation during assays) .
  • Literature Synthesis : Use Boolean search strategies to systematically mine databases (e.g., PubMed, SciFinder) for relevant studies, prioritizing primary sources over reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.